1,2-bis(2-bromophenyl)diazene
Overview
Description
1,2-bis(2-bromophenyl)diazene: is an organic compound with the molecular formula C12H8Br2N2 . It is a derivative of diazene, where two bromophenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-bis(2-bromophenyl)diazene typically involves the reaction of 4-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-bromoaniline under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2-bis(2-bromophenyl)diazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the bromine-substituted phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride as catalysts.
Major Products:
Oxidation: Produces nitro derivatives.
Reduction: Produces hydrazine derivatives.
Substitution: Produces various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2-bis(2-bromophenyl)diazene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of photoresponsive materials and conductive polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds
Mechanism of Action
The mechanism of action of 1,2-bis(2-bromophenyl)diazene involves its ability to undergo cis-trans isomerization . This isomerization can be triggered by light or heat, making it useful in photoresponsive applications. The molecular targets and pathways involved include interactions with photoactive proteins and polymer matrices , where the compound can induce changes in conformation and properties .
Comparison with Similar Compounds
- Diazene, bis(4-bromophenyl)-
- Diazene, bis(2-chlorophenyl)-
- Diazene, bis(4-chlorophenyl)-
Comparison: 1,2-bis(2-bromophenyl)diazene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs with chlorine substituents, the bromine atoms provide different electronic and steric effects, making it more suitable for certain reactions and applications .
Properties
IUPAC Name |
bis(2-bromophenyl)diazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBYCASTSHVECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305063 | |
Record name | Diazene, bis(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15426-16-1 | |
Record name | Diazene, bis(2-bromophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, bis(2-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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